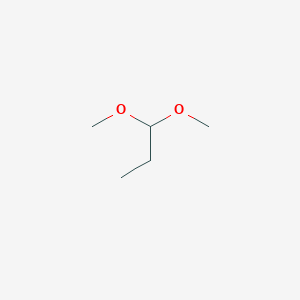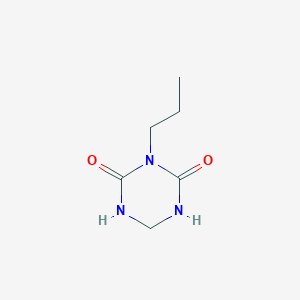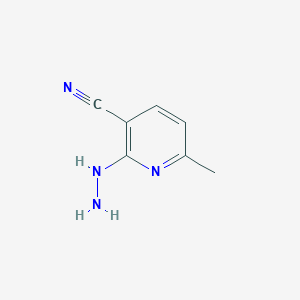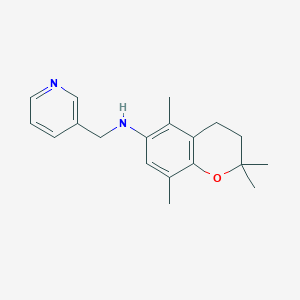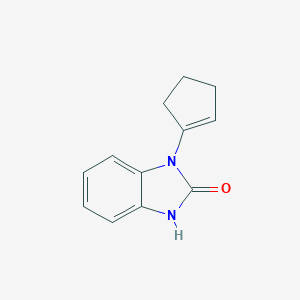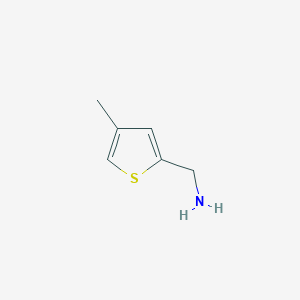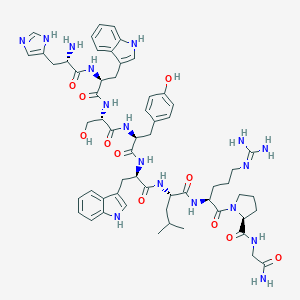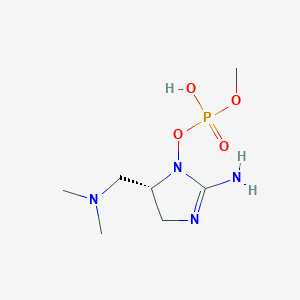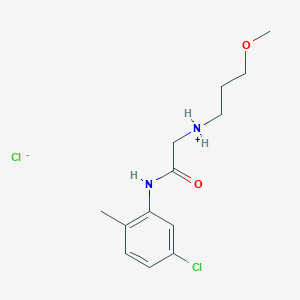
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride, also known as CPMC, is a novel compound that has gained attention in the scientific community for its potential use in various research applications. CPMC is a quaternary ammonium salt that has a unique chemical structure, which makes it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is not fully understood, but it is thought to interact with ion channels by binding to specific sites on the protein. This binding can either enhance or inhibit the activity of the ion channel, depending on the specific channel and the concentration of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride.
Efectos Bioquímicos Y Fisiológicos
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been shown to have a range of biochemical and physiological effects, depending on the specific ion channel being studied. For example, (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been found to enhance the activity of the nicotinic acetylcholine receptor, which is involved in muscle contraction and other physiological processes. (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has also been shown to inhibit the activity of the GABA receptor, which is involved in the regulation of anxiety and other neurological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride in lab experiments is its specificity for certain ion channels. This allows researchers to selectively modulate the activity of specific channels, which can provide valuable insights into their function and regulation. However, one limitation of using (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride. One area of interest is the development of new drugs that target specific ion channels, which could have therapeutic applications in a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride and its effects on different ion channels. Finally, there is potential for the development of new synthetic methods for (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride that could improve its yield and purity.
Métodos De Síntesis
The synthesis of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride involves a multi-step process that begins with the reaction of 5-chloro-2-methylbenzoyl chloride with N-(3-methoxypropyl)dimethylamine, followed by the reaction of the resulting intermediate with sodium cyanide to form the nitrile. The nitrile is then reduced to the corresponding amine, which is subsequently reacted with chloroacetyl chloride to yield the final product, (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride.
Aplicaciones Científicas De Investigación
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been found to have a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the primary uses of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is in the study of ion channels, which are important proteins that regulate the flow of ions across cell membranes. (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been shown to modulate the activity of various ion channels, making it a valuable tool for investigating their function and regulation.
Propiedades
Número CAS |
109561-94-6 |
|---|---|
Nombre del producto |
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride |
Fórmula molecular |
C13H20Cl2N2O2 |
Peso molecular |
307.21 g/mol |
Nombre IUPAC |
[2-(5-chloro-2-methylanilino)-2-oxoethyl]-(3-methoxypropyl)azanium;chloride |
InChI |
InChI=1S/C13H19ClN2O2.ClH/c1-10-4-5-11(14)8-12(10)16-13(17)9-15-6-3-7-18-2;/h4-5,8,15H,3,6-7,9H2,1-2H3,(H,16,17);1H |
Clave InChI |
ITZJAINHPZCEBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C[NH2+]CCCOC.[Cl-] |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC(=O)C[NH2+]CCCOC.[Cl-] |
Sinónimos |
(5-chloro-2-methyl-phenyl)carbamoylmethyl-(3-methoxypropyl)azanium chl oride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



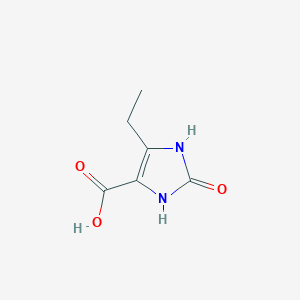
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
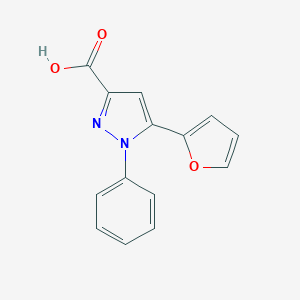

![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
